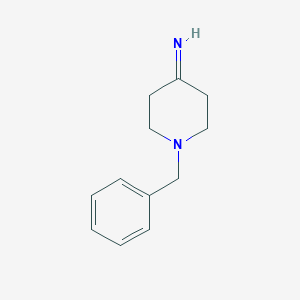
1-(Phenylmethyl)-4-piperidinimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylmethyl)-4-piperidinimine is an organic compound that features a piperidine ring substituted with a phenylmethyl group
Preparation Methods
The synthesis of 1-(Phenylmethyl)-4-piperidinimine typically involves the reaction of piperidine with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the benzyl chloride, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Phenylmethyl)-4-piperidinimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Phenylmethyl)-4-piperidinimine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Phenylmethyl)-4-piperidinimine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
1-(Phenylmethyl)-4-piperidinimine can be compared with other similar compounds, such as:
1-(Phenylmethyl)-piperidine: Similar structure but lacks the imine functionality.
4-Benzylpiperidine: Another related compound with a different substitution pattern.
N-Benzylpiperidine: Similar but with variations in the position of the substituent. The uniqueness of this compound lies in its specific substitution pattern and the presence of the imine group, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
1184176-91-7 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-benzylpiperidin-4-imine |
InChI |
InChI=1S/C12H16N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
InChI Key |
SFDHGXXRGYCVGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















